4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid
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Overview
Description
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is a heterocyclic compound with a molecular formula of C6H5N5O2 and a molecular weight of 179.14 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, and an amino group at the 4-position and a carboxylic acid group at the 8-position .
Mechanism of Action
Target of Action
The primary target of 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is the Tyrosine Threonine Kinase (TTK), also known as Mps1 . TTK is a key kinase controlling the progression of cell division via participation in the mitotic spindle assembly checkpoint . It is overexpressed in a number of human cancers .
Mode of Action
This compound: interacts with TTK in a potent and selective manner . The compound’s activity strongly depends on the presence of the N-cyclopropyl-2-methylbenzamide moiety, which delineates the geometry for a 1½ type kinase inhibitor . Molecular modeling indicates that the extensive and optimal contacts, mediated through hydrogen bonds and hydrophobic interactions, are responsible for the selectivity and potency of the inhibitors .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily related to cell division. By inhibiting TTK, the compound disrupts the mitotic spindle assembly checkpoint, which is crucial for proper cell division . The downstream effects of this disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where TTK is overexpressed .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily antiproliferative. The compound demonstrates a strong antiproliferative activity in a panel of human cancer cell lines, including HCT116, where the growth inhibition 50 (GI50) is less than 15 nM .
Preparation Methods
The synthesis of 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid typically involves the reaction of pyrazole derivatives with triazine precursors under specific conditions. One common method includes the nucleophilic addition of arylamine to a triazine derivative in the presence of a solvent such as dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Comparison with Similar Compounds
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a][1,3,5]triazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aminopyrazoles: These compounds have an amino group attached to the pyrazole ring but lack the fused triazine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-9-2-8-4-3(5(12)13)1-10-11(4)6/h1-2H,(H,12,13)(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXPGKWJJVLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1C(=O)O)N=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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